molecular formula C14H10ClN3O2 B8075907 5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B8075907
M. Wt: 287.70 g/mol
InChI Key: WFBABBHFLWCTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a 3-phenoxypyridin-4-yl moiety at position 2. The chloromethyl group enhances reactivity, enabling further derivatization, while the 3-phenoxypyridine substituent introduces steric and electronic effects critical for target binding .

Molecular Formula: C₁₅H₁₁ClN₃O₂ (calculated)
Molecular Weight: ~308.7 g/mol (estimated)
Key Features:

  • Chloromethyl group: Enhances electrophilicity for nucleophilic substitution.

Properties

IUPAC Name

5-(chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-8-13-17-14(18-20-13)11-6-7-16-9-12(11)19-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBABBHFLWCTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CN=C2)C3=NOC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation: 3-Phenoxypyridine-4-Carboxamidoxime

The synthesis begins with the preparation of the amidoxime precursor. 3-Phenoxypyridine-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield 3-phenoxypyridine-4-carboxamidoxime.

3-Phenoxypyridine-4-carbonitrile+NH2OH\cdotpHClEtOH, reflux3-Phenoxypyridine-4-carboxamidoxime\text{3-Phenoxypyridine-4-carbonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{3-Phenoxypyridine-4-carboxamidoxime}

Key Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Reaction Time: 6–8 hours

  • Yield: 70–85%

Cyclization with Chloroacetyl Chloride

The amidoxime intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to form the 1,2,4-oxadiazole ring.

3-Phenoxypyridine-4-carboxamidoxime+ClCH2COClTEA, DCMThis compound\text{3-Phenoxypyridine-4-carboxamidoxime} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{this compound}

Optimized Protocol :

  • Stage 1 : Dissolve 3-phenoxypyridine-4-carboxamidoxime (5 mmol) in DCM (25 mL).

  • Stage 2 : Add TEA (6 mmol) and cool to 0°C.

  • Stage 3 : Slowly add chloroacetyl chloride (7.5 mmol) in DCM.

  • Stage 4 : Stir at room temperature for 4 hours, then reflux in toluene for 12 hours.

  • Purification : Column chromatography (hexane/ethyl acetate, 90:10) yields the product as a pale yellow solid.

Reaction Metrics :

  • Yield: 80–90%

  • Purity: >95% (HPLC)

  • Melting Point: 110–112°C

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (MWI) accelerates the cyclization step, reducing reaction times from hours to minutes. A mixture of the amidoxime and chloroacetyl chloride in DCM, with K₂CO₃ as a base, is irradiated at 100°C for 15 minutes.

Advantages :

  • Reaction Time: 15 minutes

  • Yield: 85–88%

  • Solvent Volume: Reduced by 50%

Superbase-Mediated Cyclization

Using NaOH/DMSO as a superbase enables one-pot synthesis at room temperature. This method avoids reflux conditions but requires longer reaction times (24 hours).

Yield:6070%Purity:90%Solvent:DMSO\text{Yield}: 60–70\% \quad \text{Purity}: 90\% \quad \text{Solvent}: \text{DMSO}

Comparative Analysis of Methods

MethodConditionsYield (%)TimePurity (%)
Classical CyclizationTEA, DCM, reflux80–9016 h>95
Microwave-AssistedK₂CO₃, DCM, 100°C, MWI85–880.25 h93
Superbase-MediatedNaOH/DMSO, RT60–7024 h90

Key Observations :

  • The classical method offers the highest yield and purity but requires prolonged heating.

  • Microwave-assisted synthesis balances speed and efficiency, making it preferable for lab-scale production.

  • Superbase-mediated reactions, while environmentally friendly, suffer from lower yields.

Challenges and Optimization

Functional Group Compatibility

The 3-phenoxypyridin-4-yl group’s electron-rich nature may hinder cyclization. Adding catalytic TBAF (tetrabutylammonium fluoride) improves reaction kinetics by activating the amidoxime.

Purification Difficulties

The product’s polar nature necessitates careful chromatographic separation. Gradient elution (hexane to ethyl acetate) resolves co-eluting impurities .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily investigated for its potential as a pharmaceutical agent. Its oxadiazole moiety is known to exhibit various biological activities, including:

  • Antimicrobial Activity : Research indicates that oxadiazoles can possess significant antimicrobial properties. The chloromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .
  • Anticancer Potential : Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. The presence of the phenoxy and pyridine groups may contribute to this activity by interacting with specific cellular targets involved in cancer progression .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .

Agrochemical Applications

5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole has also been explored for its potential use in agrochemicals:

  • Herbicides and Insecticides : The compound's structure suggests it may disrupt biochemical pathways in plants or insects, making it a candidate for development as a herbicide or insecticide. Research into similar compounds has shown promising results in pest control applications .

Material Science Applications

In material science, this compound can be utilized in the synthesis of novel polymers and materials due to its reactive chloromethyl group:

  • Polymer Synthesis : The chloromethyl group can act as a functional handle for further chemical modifications, allowing the creation of polymers with specific properties tailored for applications such as coatings or adhesives .

Table: Summary of Applications

Application AreaPotential UsesMechanism/Benefits
PharmaceuticalAntimicrobial agents, anticancer drugsInhibition of microbial growth, apoptosis induction
AgrochemicalHerbicides, insecticidesDisruption of pest biochemical pathways
Material SciencePolymer synthesisFunctionalization via chloromethyl group

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenoxypyridinyl moiety may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related 1,2,4-oxadiazoles:

Compound Name Substituents (Position 3) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities References
Target Compound 3-(3-Phenoxypyridin-4-yl) 308.7 (est.) N/A Theoretical pharmacological use -
5-(Chloromethyl)-3-(pyridin-4-yl)-oxadiazole Pyridin-4-yl 195.61 N/A Intermediate for ionic liquids
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl] 3-(Trifluoromethyl)phenyl 262.61 34–35 Fluorinated ionic liquid precursor
5-(Chloromethyl)-3-(4-methylphenyl) 4-Methylphenyl 192.6 (est.) N/A Antimicrobial agent
5-(Chloromethyl)-3-(2,6-dichlorophenyl) 2,6-Dichlorophenyl 263.51 N/A Unknown
5-(5-Nitro-2-furyl)-3-(4-phenoxyphenyl) 4-Phenoxyphenyl 353.3 (est.) N/A Anti-Gram-positive, anti-TB

Pharmacological and Physicochemical Comparisons

ADMET Properties
  • Metabolic Stability : Chloromethyl groups are susceptible to glutathione conjugation, which may reduce bioavailability compared to trifluoromethylated derivatives .

Key Research Findings

  • Fluorinated Analogues : Derivatives with trifluoromethyl groups (e.g., ) exhibit enhanced thermal stability (mp 34–35°C) and are used in ionic liquid crystals .
  • Phenoxypyridine vs. Phenyl: The phenoxypyridine moiety in the target compound offers superior hydrogen-bonding capacity compared to simple phenyl groups, as seen in Ataluren (PTC124), an FDA-approved oxadiazole for genetic disorders .

Biological Activity

5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. The unique structure of the 1,2,4-oxadiazole ring contributes to its potential as a therapeutic agent across various fields, including medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14H10ClN3O2, with a molecular weight of 287.70 g/mol. The compound features a chloromethyl group and a phenoxypyridinyl moiety attached to the oxadiazole ring, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the phenoxypyridinyl group may engage with specific receptors or enzymes involved in cellular signaling pathways.

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities:

  • Anticancer Activity : Various studies have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines. For instance, in vitro studies have reported IC50 values indicating significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both bacterial and fungal strains. Its derivatives have shown effectiveness in inhibiting growth in various pathogens .

Case Studies

Several key studies highlight the biological potential of this compound:

  • Antitumor Activity : A study examined the effects of this compound on a panel of human tumor cell lines. It was found to exhibit selective cytotoxicity with an IC50 value as low as 1.143 µM against renal cancer cells . This suggests promising applications in targeted cancer therapies.
  • Mechanistic Insights : Another investigation focused on the mechanism by which this compound exerts its anticancer effects. It was demonstrated that the chloromethyl moiety plays a crucial role in forming reactive intermediates that can bind to DNA and inhibit tumor cell proliferation .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other known oxadiazole derivatives:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAnticancer1.143
Oxadiazole Derivative AAntimicrobial12.5
Oxadiazole Derivative BAnticancer9.27

Q & A

Q. What synthetic strategies are effective for preparing 5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of appropriate precursors. A common approach involves reacting substituted amidoximes with acyl chlorides under basic conditions. For example:

  • Step 1 : Prepare the amidoxime intermediate from 3-phenoxypyridine-4-carboxylic acid hydrazide and hydroxylamine.
  • Step 2 : React with chloromethyl acetyl chloride in the presence of a base (e.g., NaH or Cs₂CO₃) to form the 1,2,4-oxadiazole ring .
    Optimization includes:
  • Temperature : Elevated temperatures (50–80°C) improve cyclization efficiency .
  • Base selection : Cs₂CO₃ may yield higher purity compared to NaH due to milder reaction conditions .
  • Solvent : Polar aprotic solvents (e.g., DMF or DME) enhance solubility of intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of the compound?

  • ¹H/¹³C NMR : Identify characteristic peaks:
    • Chloromethyl group (δ ~4.6 ppm for CH₂Cl in ¹H NMR; δ ~45 ppm in ¹³C NMR).
    • Phenoxypyridinyl protons (aromatic region, δ 6.8–8.5 ppm) .
  • IR Spectroscopy : Confirm the oxadiazole ring via C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₄H₁₁ClN₃O₂: 296.7 g/mol) .

Advanced Research Questions

Q. How can computational methods (e.g., Multiwfn) predict the electronic properties and reactivity of the compound?

  • Electrostatic Potential (ESP) Analysis : Use Multiwfn to map electron-deficient regions (e.g., chloromethyl group) and nucleophilic attack sites .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. A smaller gap (~3–4 eV) suggests higher reactivity .
  • Topological Analysis : Electron localization function (ELF) reveals bond critical points, aiding in understanding ring stability .

Q. What experimental approaches are suitable for investigating the structure-activity relationship (SAR) of this compound in biological systems?

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing phenoxypyridinyl with pyridyl or thiophene groups) and compare bioactivity .
  • Cellular Assays : Use caspase activation assays (for apoptosis induction) or flow cytometry (cell cycle analysis) to evaluate mechanisms .
  • Target Identification : Photoaffinity labeling or pull-down assays can identify binding proteins (e.g., TIP47 in apoptosis pathways) .

Q. How can thermal stability and decomposition pathways of the compound be analyzed for material science applications?

  • Differential Scanning Calorimetry (DSC) : Measure melting points and exothermic decomposition events. For example, oxadiazole derivatives often decompose above 200°C .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss during heating to identify degradation steps.
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from Cl) influencing stability .

Q. What methodologies are effective for resolving contradictory bioactivity data across cell lines?

  • Dose-Response Curves : Establish EC₅₀ values to compare potency variations (e.g., higher activity in breast cancer vs. colorectal lines) .
  • Metabolic Stability Assays : Test compound stability in liver microsomes to rule out pharmacokinetic discrepancies.
  • Transcriptomic Profiling : RNA sequencing of responsive vs. non-responsive cell lines can identify resistance markers (e.g., upregulated efflux pumps) .

Q. How can regioselective functionalization of the oxadiazole ring be achieved for derivatization?

  • Protection/Deprotection Strategies : Protect the chloromethyl group with Boc before functionalizing the oxadiazole ring .
  • Transition Metal Catalysis : Use iridium catalysts for enantioselective amination at specific positions (e.g., C-5) .
  • Microwave-Assisted Synthesis : Accelerate reaction rates and improve regioselectivity in heterocyclic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.